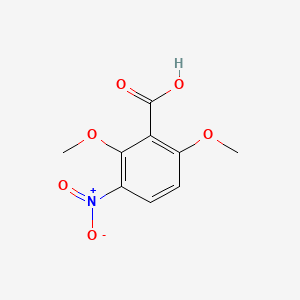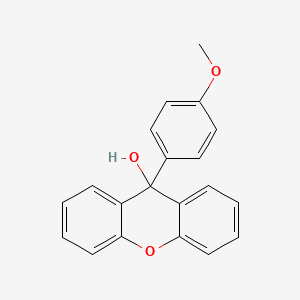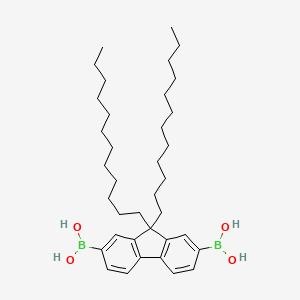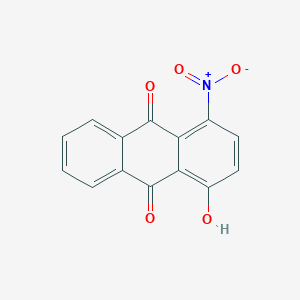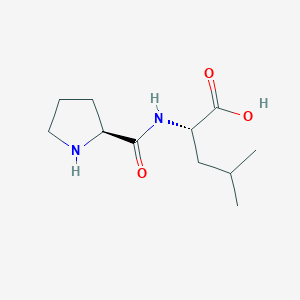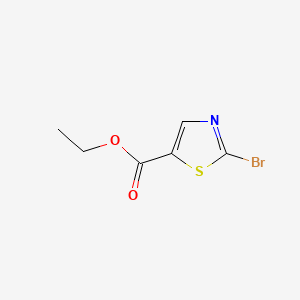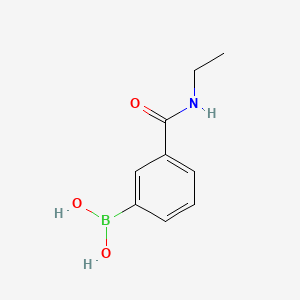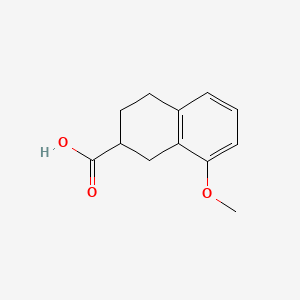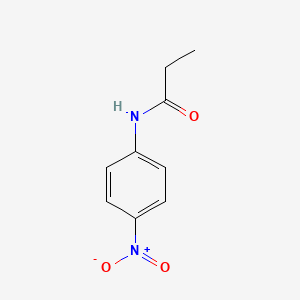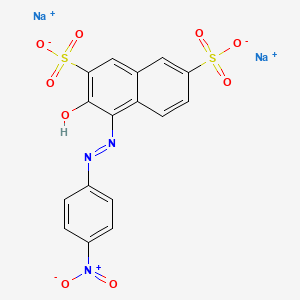
β-Naphthol Violet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-NAPHTHOL VIOLET is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industrial applications, including textiles and inks. The compound is characterized by its complex structure, which includes a naphthalene ring system substituted with hydroxyl, nitrophenyl, and azo groups, as well as disulphonate groups that enhance its solubility in water.
Applications De Recherche Scientifique
beta-NAPHTHOL VIOLET has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulphonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
beta-NAPHTHOL VIOLET undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl and nitro groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used for the reduction of the azo group.
Oxidizing Agents: Potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Electrophiles such as halogens can be used for substitution reactions.
Major Products
Reduction: Produces corresponding aromatic amines.
Oxidation: Yields various oxidation products depending on the conditions.
Substitution: Results in substituted derivatives of the original compound.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that result in the observed color changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((4-nitrophenyl)azo)-5-((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
beta-NAPHTHOL VIOLET is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct color properties and solubility characteristics. Its combination of hydroxyl, nitrophenyl, and disulphonate groups makes it particularly useful in applications requiring water solubility and vibrant coloration.
Propriétés
Numéro CAS |
7143-21-7 |
|---|---|
Formule moléculaire |
C16H11N3NaO9S2 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28); |
Clé InChI |
XMKYYCKXYGLBKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
7143-21-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


